3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one
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Overview
Description
3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the intramolecular cyclization of 2-hydroxyaryl ketones using acid catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2,3-Dihydrobenzofuran: A reduced form with different reactivity.
1-Benzofuran-2(3H)-one: A related compound with a lactone structure.
Uniqueness
3a,4,7,7a-Tetrahydro-1-benzofuran-2(3h)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to other benzofurans.
Properties
CAS No. |
34905-87-8 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
3a,4,7,7a-tetrahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H10O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-2,6-7H,3-5H2 |
InChI Key |
PPASVOQVTFYTSL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1CC(=O)O2 |
Origin of Product |
United States |
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